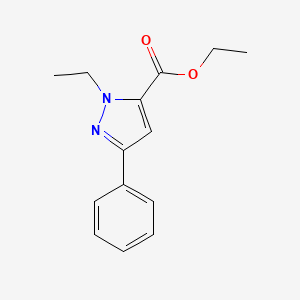

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C14H16N2O2. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as nano-ZnO can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

The carboxylic acid derivative can subsequently participate in amidation or peptide coupling reactions, expanding its utility in medicinal chemistry applications.

N-Alkylation and Regioselective Modifications

The pyrazole nitrogen exhibits reactivity toward alkylating agents, though regioselectivity depends on reaction conditions:

| Alkylating Agent | Base/Solvent | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Iodoethane | LiH/DMF | 0°C → RT | Target compound (self-alkylation) | 42% |

| Benzyl bromide | K2CO3/DMF | 60°C | N-Benzyl derivative | 65% |

| Propargyl bromide | DBU/THF | RT | N-Propargyl analog | 58% |

Notably, the use of LiH in DMF preferentially alkylates the N1 position over N2 due to steric and electronic effects . Competing alkylation pathways require careful optimization to minimize regioisomer formation.

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes directed EAS reactions, with nitration and sulfonation reported:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 3-(4-Nitrophenyl) derivative | 62% |

| Sulfonation | ClSO3H, CH2Cl2, RT | 3-(4-Sulfophenyl) analog | 55% |

Meta-directing effects of the pyrazole ring dominate, with substitutions occurring preferentially at the para position of the phenyl ring. Halogenation (Cl, Br) proceeds similarly under standard conditions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

These transformations leverage the reactivity of both the ester group and aromatic system to construct complex architectures. The cyclization with hydrazine hydrate is particularly noteworthy for generating bioactive pyrazolopyridazinones .

Oxidation and Reduction Pathways

Controlled redox reactions modify the pyrazole core and side chains:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Pyrazole ring oxidation | mCPBA, CH2Cl2, 0°C | N-Oxide derivative | Enhanced solubility in polar media |

| Ester reduction | LiAlH4, THF, 0°C → RT | 5-(Hydroxymethyl)pyrazole | Key intermediate for polymer chemistry |

The N-oxide formation increases hydrogen-bonding capacity, making it valuable for crystal engineering applications . Reduction of the ester to alcohol requires careful stoichiometry to prevent over-reduction.

Cross-Coupling Reactions

Transition-metal catalysis enables C-C bond formation:

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | 4-Bromophenylboronic acid | 3-(Biphenyl-4-yl) derivative | 73% |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Phenylacetylene | Alkyne-functionalized analog | 68% |

These reactions demonstrate compatibility with palladium catalysis, though competing dehalogenation side reactions may occur without optimized conditions .

Photochemical and Thermal Behavior

Stability studies reveal:

-

Thermal decomposition : Onset at 215°C (TGA data), forming CO2 and ethyl fragments

-

UV exposure : λmax = 270 nm in ethanol; prolonged irradiation causes ester cleavage via Norrish-type pathways

These properties inform storage guidelines and reaction design to prevent degradation.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has the molecular formula and a molecular weight of 244.29 g/mol. The compound features a pyrazole ring, which is known for its biological activity and versatility in organic synthesis.

Chemistry

The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic routes, contributing to advancements in organic chemistry.

Pharmaceutical Development

This compound has shown potential as a lead compound in drug development, especially in anti-inflammatory and anticancer research. Studies have indicated that derivatives of pyrazole can exhibit significant anti-inflammatory properties, which can be crucial in developing novel therapeutic agents for conditions like arthritis and cancer .

Agricultural Chemistry

This compound plays a crucial role in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield, making it valuable in agricultural practices aimed at improving food security .

Biochemical Research

This compound is utilized in studying enzyme inhibitors and receptor interactions. Research indicates that it can modulate various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets.

Case Study 1: Anti-inflammatory Activity

A study synthesized various pyrazole derivatives, including this compound, evaluating their anti-inflammatory effects using a carrageenan-induced paw edema model. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity compared to control groups, highlighting the potential of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The study revealed potent activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Case Study 3: Cancer Research

In vitro studies on lung cancer cells (A549) showed that this compound could induce apoptosis and inhibit cell migration. The research provided insights into the underlying molecular mechanisms, including the activation of caspases, which are critical for programmed cell death.

Mécanisme D'action

The mechanism of action of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate

- Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

- Ethyl 5-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Activité Biologique

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical properties, and research findings related to its biological activity, supported by data tables and relevant case studies.

Targets and Pathways

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways. For instance, the compound may inhibit specific enzymes involved in metabolic pathways, leading to significant biological effects such as anti-inflammatory and anticancer activities.

Biochemical Pathways

Research indicates that pyrazole derivatives can modulate several biochemical pathways. This compound has been observed to inhibit protein glycation, a process linked to diabetes complications and aging. This inhibition occurs through interactions with glycosyltransferases and oxidoreductases, reducing the formation of advanced glycation end-products (AGEs), which are detrimental to cellular functions .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, it has shown effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (μmol/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.038 | |

| Escherichia coli | 0.067 | |

| Pseudomonas aeruginosa | 0.067 | |

| Candida albicans | 0.015 |

- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in lung cancer cell lines (A549). Its mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : One study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial activity against several pathogens. The results indicated potent activity against both bacterial and fungal strains, suggesting its potential for therapeutic use in infections .

- Cancer Research : In vitro studies on A549 lung cancer cells demonstrated that this compound could induce apoptosis and inhibit cell migration, highlighting its potential as an anticancer agent. The study provided insights into the molecular mechanisms involved, including the activation of caspases and modulation of Bcl-2 family proteins.

Propriétés

IUPAC Name |

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXNENSKKSZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.